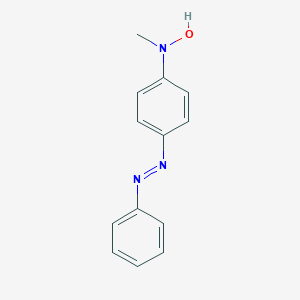
N-Hydroxy-4-(methylamino)azobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-4-(methylamino)azobenzene, also known as this compound, is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Toxicology and Carcinogenesis Studies
NHMA serves as a model compound for studying the mechanisms of azo dye metabolism and its implications for cancer research. It is known to be metabolically activated to form reactive intermediates that can bind to DNA, leading to potential mutagenic effects. Research indicates that NHMA can undergo hepatic metabolism, resulting in various products that interact with nucleic acids and proteins, contributing to its carcinogenic potential .
Antimicrobial Research
Recent studies have explored the antimicrobial properties of azobenzene derivatives, including NHMA. The compound's structure allows it to be coupled with active antimicrobial molecules, enhancing their efficacy against various pathogens. For instance, studies have shown that azobenzene compounds exhibit significant antibacterial activity against gram-positive and gram-negative bacteria . This potential makes NHMA a candidate for developing new antimicrobial agents.
Materials Science
In materials science, NHMA's unique chromophoric properties make it valuable for dye manufacturing and as an intermediate in organic synthesis. Its ability to undergo tautomerization and isomerization under different environmental conditions has led to its application in creating humidity-sensitive materials . This property is particularly useful in developing smart materials that respond to environmental stimuli.
Case Study 1: Metabolic Activation and DNA Interaction
A study investigated the metabolic activation of NHMA in liver microsomes from different species. The findings revealed that NHMA forms DNA adducts through its reactive metabolites, suggesting a mechanism for its carcinogenic effects. This research underscores the importance of studying NHMA in understanding the risks associated with azo compounds.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of NHMA derivatives against various bacterial strains. The results indicated that certain substitutions on the azobenzene ring significantly enhanced antibacterial potency compared to standard antibiotics . This highlights the potential for NHMA in developing new therapeutic agents.
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-Hydroxy-4-(methylamino)azobenzene | Hydroxyl and methylamino groups | Significant role in carcinogenesis |
| 4-Aminoazobenzene | Amino group only | Known carcinogen without hydroxyl functionality |
| N-Hydroxy-4-aminoazobenzene | Hydroxyl group | Similar activation pathways but different substituents |
| N-Hydroxy-N-methyl-4-aminoazobenzene | Methyl substitution at nitrogen | Different metabolic activation profile |
This table illustrates how NHMA compares with other azo compounds, emphasizing its unique features and biological activities.
Eigenschaften
CAS-Nummer |
1910-36-7 |
|---|---|
Molekularformel |
C13H13N3O |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
N-methyl-N-(4-phenyldiazenylphenyl)hydroxylamine |
InChI |
InChI=1S/C13H13N3O/c1-16(17)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10,17H,1H3 |
InChI-Schlüssel |
QZCFCYBJIPGALJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |
Kanonische SMILES |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |
Synonyme |
N-hydroxy-4-(methylamino)azobenzene N-hydroxy-n-methyl-4-aminoazobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















